N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide
Overview
Description
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing two carbon atoms and three nitrogen atoms. This particular compound is known for its stability and ability to bind to a variety of enzymes and receptors, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of N’-aminopiridyne-2-carboximidamine with an excess of monoethyl oxalyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can be structurally characterized using techniques such as nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits potent anti-inflammatory and antimalarial activities. Bioassays have shown significant inhibition of protein denaturation and antimalarial activity against the 3D7 P.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide involves its ability to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes, leading to various biological effects such as anti-inflammatory and antimalarial activities . The molecular targets and pathways involved in these effects are still being studied, but the compound’s ability to interact with a wide variety of enzymes and receptors is a key factor in its mechanism of action .
Comparison with Similar Compounds
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide can be compared with other triazole compounds such as fluconazole, estazolam, trapidil, anastrozole, letrozole, and ribavirin. These compounds also exhibit a broad spectrum of pharmacological actions and are used in various therapeutic applications . this compound is unique in its specific binding properties and its potential use in combating drug resistance .
Properties
IUPAC Name |
N-pyridin-2-yl-1H-1,2,4-triazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c14-8(7-10-5-11-13-7)12-6-3-1-2-4-9-6/h1-5H,(H,9,12,14)(H,10,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTHMTUWQCDIHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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